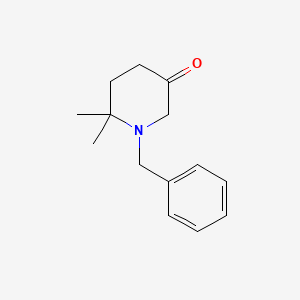
Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of bromine, chlorine, and formyl groups attached to the indole ring, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and chlorination of an indole derivative, followed by formylation and esterification reactions. The reaction conditions often involve the use of reagents such as bromine, chlorine, formic acid, and ethanol under controlled temperatures and pH .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 7-bromo-4-chloro-3-carboxyl-1H-indole-2-carboxylate.
Reduction: Ethyl 7-bromo-4-chloro-3-hydroxymethyl-1H-indole-2-carboxylate.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the formyl group allows it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 7-bromo-1H-indole-2-carboxylate: Lacks the chlorine and formyl groups, resulting in different reactivity and applications.
Ethyl 4-chloro-3-formyl-1H-indole-2-carboxylate: Lacks the bromine atom, affecting its chemical properties and biological activities.
Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate:
Uniqueness
Ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate is unique due to the combination of bromine, chlorine, and formyl groups on the indole ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C12H9BrClNO3 |
|---|---|
Peso molecular |
330.56 g/mol |
Nombre IUPAC |
ethyl 7-bromo-4-chloro-3-formyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H9BrClNO3/c1-2-18-12(17)10-6(5-16)9-8(14)4-3-7(13)11(9)15-10/h3-5,15H,2H2,1H3 |
Clave InChI |
STTLQTJPYXQBPY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(C=CC(=C2N1)Br)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


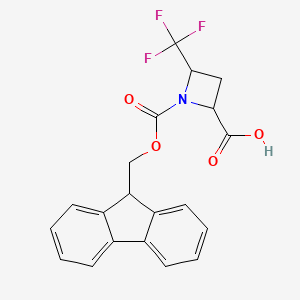
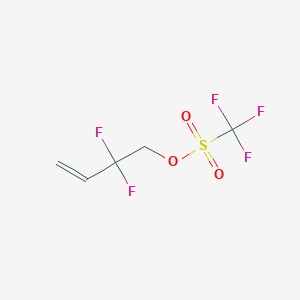
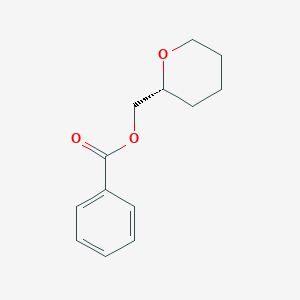
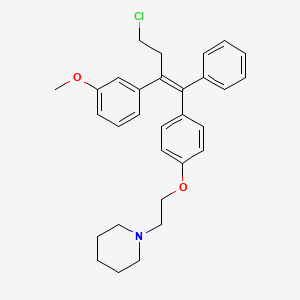
![(3aR,4R,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B12849257.png)
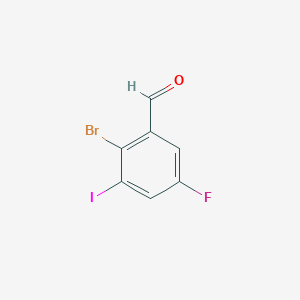

![4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid](/img/structure/B12849266.png)
![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)
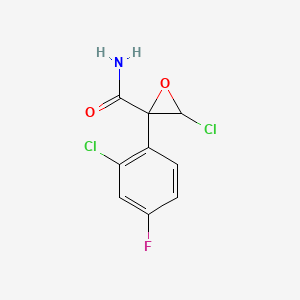
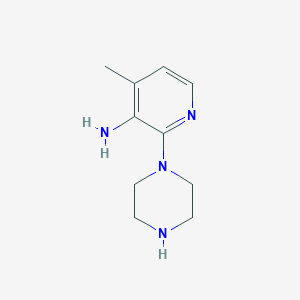
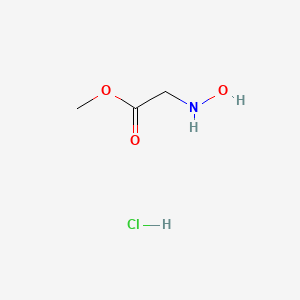
![Magnesium [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B12849299.png)
